molecular formula C23H28N2O B2451983 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one CAS No. 2309776-04-1

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one

Cat. No.: B2451983
CAS No.: 2309776-04-1
M. Wt: 348.49
InChI Key: QGUBBULVPQEZSL-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a diazepane ring fused with a cyclobutyl group and a diphenylethanone moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides.

    Attachment of the Diphenylethanone Moiety: The final step involves the coupling of the diazepane-cyclobutyl intermediate with diphenylethanone through a condensation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations.

Scientific Research Applications

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target protein and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one include:

    1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one: This compound features a similar diazepane ring but with a different substituent on the ethanone moiety.

    1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one: This derivative includes a methoxy group, which may alter its chemical and biological properties.

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c26-23(25-16-8-15-24(17-18-25)21-13-7-14-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUBBULVPQEZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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